molecular formula C17H18O3 B15169155 5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol CAS No. 651027-26-8

5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol

Cat. No.: B15169155
CAS No.: 651027-26-8
M. Wt: 270.32 g/mol
InChI Key: SBSTXXARCGUVRY-UHFFFAOYSA-N
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Description

5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol is an organic compound with a complex structure that includes a benzoxepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol include:

Uniqueness

What sets this compound apart is its unique benzoxepin ring system, which can impart distinct chemical and biological properties

Properties

CAS No.

651027-26-8

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol

InChI

InChI=1S/C17H18O3/c18-14-5-3-12(4-6-14)10-13-2-1-9-20-17-11-15(19)7-8-16(13)17/h3-8,11,13,18-19H,1-2,9-10H2

InChI Key

SBSTXXARCGUVRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=C(C=C2)O)OC1)CC3=CC=C(C=C3)O

Origin of Product

United States

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